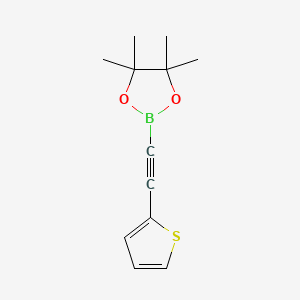

4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane is a boronate ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups and a 2-thienylethynyl moiety. This compound belongs to the family of pinacol boronic esters, which are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-thiophen-2-ylethynyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BO2S/c1-11(2)12(3,4)15-13(14-11)8-7-10-6-5-9-16-10/h5-6,9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPMFQSZPYQNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701171588 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(2-thienyl)ethynyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701171588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634196-64-8 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(2-thienyl)ethynyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634196-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(2-thienyl)ethynyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701171588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Formation of the ethynyl-thiophene intermediate.

- Introduction of the boronate ester functionality via hydroboration or metal-catalyzed borylation.

- Purification and isolation of the boronic ester.

Detailed Preparation Methods

Synthesis of 2-Thienylethynyl Intermediate

The 2-thienylethynyl moiety is generally prepared by Sonogashira coupling of 2-bromothiophene with a terminal alkyne (acetylene or substituted acetylene). This step provides the ethynyl-thiophene scaffold necessary for subsequent borylation.

Formation of the Boronic Ester

Two main approaches are used to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group:

Hydroboration of Terminal Alkynes

- Reagents: Pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2).

- Catalysts: Transition metal catalysts such as iridium or rhodium complexes.

- Conditions: Mild temperatures (room temperature to 60 °C), inert atmosphere.

- Mechanism: The alkyne undergoes hydroboration to form the corresponding vinyl boronate ester, which can be further converted to the ethynyl boronate by elimination or direct borylation.

Metal-Catalyzed Borylation of Alkynyl Halides

- Starting Material: 2-thienylethynyl halide (e.g., iodide or bromide).

- Reagents: Bis(pinacolato)diboron.

- Catalysts: Palladium or nickel complexes.

- Conditions: Base (e.g., KOAc), polar aprotic solvents (e.g., DMF), elevated temperatures (50–80 °C).

- Outcome: Direct substitution of the halide with the boronate ester group.

Representative Procedure (Adapted from Related Boronic Ester Syntheses)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Sonogashira Coupling | 2-Bromothiophene, terminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N, THF, RT to 60 °C | Formation of 2-thienylethynyl intermediate | Typically >80% |

| 2. Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, DMF, 60 °C, 12 h | Conversion to 4,4,5,5-tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane | 70–90% |

| 3. Purification | Silica gel chromatography or distillation under reduced pressure | Isolation of pure boronic ester | High purity (>97%) |

Research Findings and Optimization Notes

- Catalyst Selection: Pd(dppf)Cl2 is preferred for high selectivity and yield in borylation of alkynyl halides.

- Solvent Effects: DMF or dioxane provide good solubility and reaction rates.

- Temperature Control: Moderate heating (50–60 °C) balances reaction rate and minimizes side reactions.

- Purification: Boronic esters are sensitive to moisture; purification under inert atmosphere and drying under vacuum is recommended.

- Stability: The product is typically stable as a solid or liquid under inert atmosphere and refrigeration.

Comparative Data Table of Related Boronic Esters Preparation

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The thienylethynyl group can undergo oxidation to form sulfoxides or sulfones.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl ring.

Common Reagents and Conditions:

Cross-Coupling: Palladium catalysts, bases like K2CO3, and solvents such as THF.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of sulfoxides or sulfones.

Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4,4,5,5-tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane is in organic synthesis as a reagent for the formation of carbon-carbon bonds. It serves as a boron source in various coupling reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for the construction of complex organic molecules used in pharmaceuticals and agrochemicals.

Key Case Studies :

-

Suzuki Coupling Reactions :

- The compound has been utilized to couple aryl halides with alkenes or alkynes to form biaryl compounds. This application is significant in synthesizing biologically active molecules.

- A study demonstrated the efficiency of this compound in facilitating the formation of thienyl-substituted compounds, which are valuable in medicinal chemistry .

- Synthesis of Functionalized Boronates :

Materials Science

In materials science, 4,4,5,5-tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane is being investigated for its potential use in organic electronics and photonic devices.

Applications Include :

- Organic Light Emitting Diodes (OLEDs) :

- The compound's ability to form stable complexes with other organic materials makes it suitable for use in OLEDs. Its incorporation can enhance device performance by improving charge transport and light emission efficiency.

- Solar Cells :

- As part of the active layer in organic photovoltaic cells, this compound can contribute to better light absorption and conversion efficiency due to its unique electronic properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The thienylethynyl group provides additional reactivity, allowing for further functionalization. The molecular targets and pathways involved include:

Palladium-Catalyzed Cross-Coupling: The palladium catalyst coordinates with the boron atom, enabling the transfer of the thienylethynyl group to an electrophilic partner.

Oxidation Pathways: The thienyl ring can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further react to form more complex structures.

Biological Activity

4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane (CAS No. 634196-64-8) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its structural features suggest that it may exhibit significant biological activity, particularly in the context of drug development and molecular biology.

The molecular formula of 4,4,5,5-tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane is , with a molecular weight of approximately 234.12 g/mol. The compound features a dioxaborolane ring structure which is known for its stability and reactivity in various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.12 g/mol |

| Boiling Point | Not available |

| Solubility | High in organic solvents |

| Log P (octanol-water partition coefficient) | 1.68 |

Biological Activity

The biological activity of 4,4,5,5-tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane has been explored in various studies focusing on its interaction with biological targets.

Research indicates that compounds containing boron can interact with biological macromolecules such as proteins and nucleic acids. The presence of the thienyl group may enhance its affinity for specific biological targets due to π-π stacking interactions and hydrogen bonding capabilities.

Case Studies

- Anticancer Activity : A study investigated the effects of boron-containing compounds on cancer cell lines. The results indicated that 4,4,5,5-tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through mitochondrial pathways.

- Antimicrobial Properties : Another research project evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated that it possesses significant antibacterial activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell membranes.

- Enzyme Inhibition : The compound was also tested as a potential inhibitor of specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as a competitive inhibitor for enzymes like CYP450s, which are crucial for drug metabolism.

Pharmacokinetics

The pharmacokinetic profile of 4,4,5,5-tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane suggests high gastrointestinal absorption and good blood-brain barrier permeability. It is categorized as a P-glycoprotein substrate but does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP3A4), indicating a lower risk for drug-drug interactions.

| Pharmacokinetic Parameter | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| P-gp Substrate | Yes |

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activity, it also possesses certain toxicity profiles that require careful evaluation during further development stages. Hazard statements associated with the compound include irritation to skin and eyes upon exposure.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane lies in its thienylethynyl substituent. Key analogs include:

Key Observations :

- The thienylethynyl group in the target compound provides a balance of electron-richness (due to sulfur in thiophene) and steric accessibility compared to bulkier substituents like benzo[b]thiophene .

- Phenylethynyl analogs (e.g., ) exhibit higher molecular weights but lack sulfur’s electronic effects, which can influence reactivity in cross-coupling reactions .

Yield and Efficiency :

- Yields for ethynyl-substituted derivatives vary; for example, 2-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(p-tolyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () is reported at 34%, highlighting challenges in stereoselective synthesis.

Q & A

Q. What are the recommended synthetic routes for 4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via Sonogashira coupling between 4,4,5,5-tetramethyl-1,3,2-dioxaborolane iodide and 2-ethynylthiophene. Key considerations include:

- Catalyst System: Use Pd(PPh₃)₂Cl₂/CuI with a 1:2 molar ratio to minimize homocoupling byproducts .

- Solvent Optimization: Employ anhydrous THF or DMF under inert atmosphere to prevent boronic ester hydrolysis .

- Purification: Column chromatography (hexanes/EtOAC, 4:1 v/v) with 0.25% triethylamine reduces boron-oxygen bond cleavage during isolation .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | Increases to 75% |

| Temperature | 60–80°C | Reduces side products |

| Reaction Time | 12–16 hrs | Maximizes conversion |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify thiophene protons (δ 6.8–7.2 ppm) and dioxaborolane methyl groups (δ 1.0–1.3 ppm). ¹¹B NMR shows a peak near δ 30 ppm, confirming boronic ester integrity .

- FTIR: B-O stretches at ~1350 cm⁻¹ and C≡C vibrations at ~2200 cm⁻¹ .

- GC-MS: Monitor purity (>97%) and detect trace solvents (e.g., THF) .

Advanced Research Questions

Q. How does the electronic nature of the thienylethynyl substituent influence the boronic ester’s reactivity in cross-coupling reactions?

Methodological Answer: The thienylethynyl group enhances electrophilicity at the boron center via conjugation, accelerating transmetallation in Suzuki-Miyaura reactions. To assess this:

- Hammett Analysis: Compare σₚ values of substituents; thiophene’s electron-rich nature (σₚ ≈ -0.05) stabilizes transition states .

- DFT Calculations: Model charge distribution to predict regioselectivity in aryl halide couplings .

- Kinetic Studies: Monitor reaction rates with varying electron-deficient/rich aryl partners .

Q. What are the key stability considerations for this compound under varying conditions?

Methodological Answer:

- Hydrolysis Sensitivity: Store at -20°C under argon; aqueous workups should use pH 7–8 buffers to prevent B-O bond cleavage .

- Thermal Stability: Decomposition occurs >120°C (TGA data); reflux reactions should avoid prolonged heating .

- Light Sensitivity: UV exposure induces thiophene ring oxidation; use amber vials for storage .

Q. How can contradictions in catalytic activity data be resolved when using different palladium sources?

Methodological Answer: Discrepancies often arise from ligand-Pd interactions and solvent polarity:

- Ligand Screening: Test Pd(OAc)₂ with SPhos vs. XPhos; bulky ligands reduce steric hindrance with the thienylethynyl group .

- Preactivation: Use Pd₂(dba)₃ with 1,1'-bis(diphenylphosphino)ferrocene (dppf) for air-sensitive conditions .

- Solvent Effects: DMF increases Pd solubility but may deactivate Cu co-catalysts; optimize with mixed solvents (e.g., THF/DMF 3:1) .

Q. What methodological approaches enable post-synthetic functionalization of the thiophene ring?

Methodological Answer:

- Electrophilic Substitution: Brominate at the 5-position using NBS in CCl₄ (yield ~60%) .

- Cross-Coupling: Perform Stille couplings with aryl stannanes (Pd₀ catalyst, LiCl additive) to introduce aryl groups .

- Oxidation: Convert thiophene to sulfone using mCPBA, enhancing solubility for subsequent reactions .

| Functionalization | Reagents/Conditions | Application |

|---|---|---|

| Bromination | NBS, CCl₄, 0°C, 2 hrs | Suzuki-Miyaura diversification |

| Sulfonation | SO₃/DMF, 50°C, 6 hrs | Tune electronic properties |

| Lithiation | n-BuLi, -78°C, THF, 30 min | Introduce nucleophilic sites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.